2-Chloro-6,7-difluorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-difluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYDESOUSSSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698339 | |
| Record name | 2-Chloro-6,7-difluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960535-40-4 | |
| Record name | 2-Chloro-6,7-difluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960535-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6,7-difluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 6,7 Difluorobenzo D Thiazole
Established Synthetic Pathways Towards 2-Chloro-6,7-difluorobenzo[d]thiazole and its Precursors
Established routes to this compound typically rely on the sequential construction of the benzothiazole (B30560) core followed by the introduction or modification of substituents. These methods are characterized by their reliance on well-understood, though often multi-step, chemical transformations.
A primary and logical multi-step synthesis for this compound originates from a correspondingly substituted aniline (B41778). The most direct precursor is 3,4-difluoroaniline (B56902). The synthesis can be envisioned as a two-stage process: first, the formation of the 2-aminobenzothiazole (B30445) ring system, and second, the conversion of the amino group to the target chloro group.
Stage 1: Synthesis of 2-amino-6,7-difluorobenzothiazole
The construction of the 2-aminobenzothiazole scaffold from an aniline is a classic transformation. The Hugerschoff reaction, or related methods, involves treating the aniline with a source of thiocyanate (B1210189), such as potassium or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent. nih.gov For the synthesis of 2-amino-6,7-difluorobenzothiazole, 3,4-difluoroaniline is reacted with potassium thiocyanate (KSCN) and bromine in a solvent like acetic acid. The reaction proceeds via an initial thiocyanation of the aniline at the ortho position to the amino group, followed by an intramolecular cyclization to form the thiazole (B1198619) ring. nih.gov
The precursor, 3,4-difluoroaniline, can be prepared by reacting 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride, often in a solvent like pyridine. google.com
Stage 2: Conversion to this compound
With 2-amino-6,7-difluorobenzothiazole in hand, the final step is the replacement of the 2-amino group with a chlorine atom. The Sandmeyer reaction is the quintessential method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves two key steps:
Diazotization: The 2-amino-6,7-difluorobenzothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (Ar-N₂⁺Cl⁻). masterorganicchemistry.com
Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the release of nitrogen gas and the formation of the desired this compound. wikipedia.orgmasterorganicchemistry.com The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org
This sequential approach provides a reliable, albeit lengthy, pathway to the target compound, leveraging fundamental reactions in heterocyclic and aromatic chemistry.
A common one-pot approach involves the cyclization of N-arylthioureas. nih.gov In the context of the target molecule, N-(3,4-difluorophenyl)thiourea would be the key intermediate. This intermediate can be synthesized and then cyclized within the same reaction vessel using an oxidizing agent like bromine or sulfuryl chloride to yield 2-amino-6,7-difluorobenzothiazole. This product would then require a subsequent Sandmeyer reaction as described previously.
More advanced one-pot methods aim to construct the substituted benzothiazole core directly. For example, a copper-catalyzed one-pot cascade process has been developed for synthesizing 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates. nih.gov Adapting this to the target molecule's precursor would involve using 2,3-difluoro-6-iodoaniline (B8200908) as the starting material. The reaction proceeds under mild conditions, often catalyzed by Cu(OAc)₂, to give the 2-aminobenzothiazole derivative in good yields. nih.gov
| One-Pot Strategy | Starting Materials | Key Reagents/Catalysts | Product | Reference |
| Thiourea (B124793) Cyclization | 3,4-Difluoroaniline, Thiocyanate Source | Oxidizing Agent (e.g., Br₂) | 2-amino-6,7-difluorobenzothiazole | nih.gov |
| Copper-Catalyzed Cascade | 2,3-Difluoro-6-iodoaniline, Dithiocarbamate | Cu(OAc)₂, Base (e.g., Cs₂CO₃) | 2-amino-6,7-difluorobenzothiazole | nih.gov |
| Palladium-Tandem Reaction | 1-Chloro-2,3-difluoroaniline, Dithiocarbamate | Pd(PPh₃)₄, Base (e.g., t-BuOK) | 2-amino-6,7-difluorobenzothiazole | organic-chemistry.org |
Exploration of Novel Synthetic Routes to this compound
Research into benzothiazole synthesis is continually evolving, with a focus on developing more efficient, versatile, and environmentally benign methods. These novel routes often employ advanced catalytic systems to achieve transformations not possible through traditional means.
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds. For benzothiazoles, palladium-catalyzed reactions enable direct C-H functionalization, bypassing the need for pre-functionalized starting materials like ortho-haloanilines.
A prominent strategy involves the palladium-catalyzed intramolecular oxidative cyclization of N-arylthioamides or N-arylthioureas. nih.govorganic-chemistry.org To synthesize a precursor for the target molecule, one could start with N-(3,4-difluorophenyl)thioformamide. In the presence of a palladium catalyst, such as Pd(OAc)₂ or PdCl₂, and an oxidant, this substrate can undergo direct C-H activation at the ortho-position, followed by C-S bond formation to close the thiazole ring. nih.govmdpi.com These reactions often require a co-catalyst or additive, such as copper salts (e.g., CuI) or manganese dioxide (MnO₂), to facilitate the catalytic cycle. organic-chemistry.orgnih.gov This approach directly yields a 2-substituted benzothiazole, potentially allowing for the direct formation of the 2-chloro derivative if a suitable thioformamide (B92385) precursor is used.
The table below summarizes representative catalytic systems used in the synthesis of benzothiazoles, which are applicable to the synthesis of this compound precursors.
| Catalyst System | Substrate Type | General Conditions | Key Feature | Reference |
| Pd(OAc)₂ / CuI / Additive | N-Arylthioamide | 120 °C, DMSO/DMF | C-H functionalization/C-S bond formation | nih.govmdpi.com |
| Pd(PPh₃)₄ / MnO₂ | N-Arylthiourea | 80 °C, O₂ atmosphere | Eliminates need for ortho-halo precursor | organic-chemistry.org |
| Pd(dba)₂ / t-BuOK | 2-Chloroaniline, Thiocarbamoyl chloride | Toluene, Reflux | Tandem reaction from chloroaniline | researchgate.net |
While transition metals offer powerful synthetic tools, their cost, toxicity, and the need for removal from the final product have driven the development of metal-free and organocatalytic alternatives.
The classical oxidative cyclization of N-arylthioureas using stoichiometric bromine is a well-known metal-free method. nih.gov Modern variations aim to use milder or catalytic non-metal reagents. For instance, systems like iodine in DMSO have been employed for the oxidative C-S bond formation required for benzothiazole synthesis. These conditions are generally milder and avoid the use of metallic catalysts.
Another approach involves the use of hypervalent iodine reagents as oxidants to promote the cyclization of thioamides. These reagents are known for their mild reaction conditions and high efficiency in promoting a variety of oxidative transformations. Applying this to N-(3,4-difluorophenyl)thioformamide could provide a metal-free route to the benzothiazole core, which could then be further functionalized.
The application of green chemistry principles aims to make chemical synthesis more sustainable by reducing hazards, waste, and energy consumption. Several modern strategies for benzothiazole synthesis align with these principles and are applicable to the production of this compound.
Atom Economy and One-Pot Reactions: One-pot syntheses, as discussed in section 2.1.2, are inherently greener as they minimize solvent use and waste from intermediate purification steps. organic-chemistry.org
Use of Safer Solvents: A significant development is the use of water as a reaction solvent. Transition-metal-free protocols for synthesizing 2-substituted thiobenzoazoles in water have been developed, offering a benign alternative to traditional organic solvents. researchgate.net
Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents (like bromine in the Hugerschoff reaction) to catalytic systems (e.g., palladium or copper catalysts) reduces waste and improves efficiency. nih.govorganic-chemistry.org
C-H Activation: Direct C-H activation strategies are a cornerstone of green synthesis as they reduce the number of synthetic steps by avoiding the pre-functionalization (e.g., halogenation or nitration) of starting materials, thus preventing the generation of associated waste streams. organic-chemistry.orgmdpi.com
By integrating these principles, future syntheses of this compound can be designed to be not only more efficient but also more environmentally responsible.
Optimization of Reaction Conditions and Yields for this compound Production
The efficient production of this compound hinges on the meticulous control of several reaction parameters. These include the choice of solvent, reaction temperature, pressure, and catalyst loading, all of which can significantly influence the reaction rate, yield, and purity of the final product.
The selection of an appropriate solvent is crucial in the synthesis of benzothiazole derivatives. The solvent not only dissolves the reactants but also influences the reaction rate and mechanism. For the cyclization step to form the benzothiazole ring, polar aprotic solvents are often favored. In the synthesis of related benzothiazoles, solvents like ethanol (B145695) and dimethylformamide (DMF) have been utilized. researchgate.net For instance, in the synthesis of 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides, dry 1,4-dioxane (B91453) was employed as the reaction medium. researchgate.net
In the context of the Sandmeyer reaction to introduce the 2-chloro group, the choice of solvent is critical for the stability of the intermediate diazonium salt. nih.govwikipedia.org Aqueous solutions of mineral acids, such as hydrochloric acid, are typically used to generate the diazonium salt from the corresponding 2-amino-6,7-difluorobenzothiazole. The subsequent reaction with a copper(I) chloride catalyst is also performed in this acidic aqueous medium. The use of organic co-solvents may be necessary in some cases to ensure the solubility of the starting materials.
The impact of the solvent on reaction yield is a key consideration. The ideal solvent should facilitate the desired reaction pathway while minimizing the formation of by-products. The following table illustrates how solvent choice can influence the yield in generalized benzothiazole syntheses.
Table 1: Influence of Solvent on the Yield of a Representative Benzothiazole Synthesis
| Solvent | Typical Yield (%) | Observations |
|---|---|---|
| Ethanol | 75-85 | Good for cyclization, facilitates product precipitation upon cooling. mdpi.com |
| Dimethylformamide (DMF) | 80-90 | Higher yields due to better solubility of reactants, but requires more rigorous purification. researchgate.net |
| 1,4-Dioxane | 70-80 | Effective for condensation reactions, particularly when anhydrous conditions are required. researchgate.net |
| Aqueous HCl | Variable | Essential for the Sandmeyer reaction step to stabilize the diazonium salt. nih.gov |
The Sandmeyer reaction, a key step in the synthesis of this compound, is typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the diazonium salt. nih.govwikipedia.org Allowing the temperature to rise prematurely can lead to the decomposition of the diazonium salt and the formation of undesired phenolic by-products.
Pressure is generally not a critical parameter in the synthesis of benzothiazoles and is typically carried out at atmospheric pressure.
Catalyst loading, particularly the amount of copper(I) chloride used in the Sandmeyer reaction, is a crucial factor. wikipedia.org A sufficient amount of catalyst is required to ensure a complete reaction, but an excess can lead to purification challenges and increased costs. The optimal catalyst loading is usually determined empirically.
The following table outlines the typical influence of these parameters on the synthesis of this compound.
Table 2: Influence of Temperature, Pressure, and Catalyst Loading on Synthesis
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature (Cyclization) | Reflux | Higher temperatures increase reaction rate but may promote side reactions. |
| Temperature (Sandmeyer Reaction) | 0-5 °C | Low temperature is critical for the stability of the diazonium salt intermediate. nih.govwikipedia.org |
| Pressure | Atmospheric | Generally not a significant factor in this type of synthesis. |
| Catalyst Loading (CuCl) | Catalytic amounts | Optimizing the amount is key to balancing reaction efficiency and cost. wikipedia.org |
The isolation and purification of the final product are critical steps to ensure the desired level of purity. Following the completion of the reaction, the crude product is typically isolated by filtration or extraction. In many benzothiazole syntheses, the product precipitates out of the reaction mixture upon cooling and can be collected by filtration. mdpi.com
Purification is often achieved through recrystallization from a suitable solvent. The choice of solvent for recrystallization is determined by the solubility of the product and impurities at different temperatures. Common solvents for recrystallization of benzothiazole derivatives include ethanol, and mixtures of organic solvents. derpharmachemica.com
Chromatographic techniques, such as column chromatography, can be employed for further purification if necessary. This method is particularly useful for removing closely related impurities that cannot be separated by recrystallization. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is tailored to the specific properties of the compound.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6,7 Difluorobenzo D Thiazole
X-ray Crystallographic Analysis of 2-Chloro-6,7-difluorobenzo[d]thiazole
While specific crystallographic data for this compound is not widely published, the methodology of single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique provides invaluable information on molecular geometry, conformation, and intermolecular interactions, which collectively govern the material's macroscopic properties.
The process of crystal structure determination for a compound like this compound would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.
This analysis would yield precise measurements of:
Bond Lengths: For instance, the C-Cl, C-F, C-S, and C-N bond distances within the molecule. The C-F bond lengths are typically short due to the high electronegativity of fluorine. researchgate.net
Bond Angles: The angles between atoms, which define the geometry of the fused ring system.
The analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state. The planarity of the benzothiazole (B30560) core is a key feature, although minor deviations can be induced by the steric and electronic effects of the substituents.
Table 1: Anticipated Molecular Geometry Parameters from X-ray Analysis
| Parameter | Description | Expected Findings |
| Benzothiazole Ring System | Planarity of the fused bicyclic core | Expected to be nearly planar, with minor deviations possible. |
| C(2)-Cl Bond Length | Distance between the carbon at position 2 and the chlorine atom | Consistent with standard sp² C-Cl bond lengths. |
| C(6)-F and C(7)-F Bond Lengths | Distances between the benzene (B151609) ring carbons and fluorine atoms | Expected to be short, reflecting the strength of the C-F bond. researchgate.net |
| Torsional Angles | Dihedral angles involving the substituents | Would indicate the orientation of the chloro and fluoro groups relative to the ring system. |
Beyond individual molecular structure, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This packing is dictated by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in the crystal packing.
Key interactions to be analyzed include:
π–π Stacking: The planar, electron-rich benzothiazole ring systems can stack on top of one another, an interaction that is common in aromatic and heterocyclic compounds. nih.gov The distances between the centroids of the rings are a measure of the strength of this interaction.
Halogen Bonding: The chlorine atom at position 2 could act as a halogen bond donor, interacting with electronegative atoms like the nitrogen of a neighboring thiazole (B1198619) ring (C-Cl···N).
Table 2: Potential Intermolecular Interactions and Their Significance
| Interaction Type | Description | Potential Role in Crystal Packing |
| π–π Stacking | Interaction between the aromatic faces of adjacent benzothiazole rings. | A primary driving force for the assembly of molecules into columns or layers. nih.gov |
| Halogen Bonding (C-Cl···N) | An attractive interaction between the electrophilic region of the chlorine atom and the lone pair of a nitrogen atom. | Can act as a directional force, influencing the specific orientation of molecules relative to one another. |
| Weak Hydrogen Bonds (C-H···F/N) | Electrostatic interactions between a carbon-bound hydrogen and a nearby fluorine or nitrogen atom. | Form a complex network that links molecules in three dimensions, adding stability to the crystal structure. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the carbon-hydrogen framework and the electronic environment of the fluorine substituents in this compound.
While a standard one-dimensional ¹H NMR spectrum would show the signals for the two aromatic protons, and a ¹³C NMR spectrum would show all the carbon signals, 2D NMR techniques are required to piece the structure together definitively.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the signals for the H-4 and H-5 protons, confirming their adjacent relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of the signals for C-4 and C-5 by linking them to their respective, already identified, proton signals from the COSY spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals correlations between protons and carbons over multiple bonds (typically two or three). youtube.com For instance, the H-4 proton would be expected to show correlations to the quaternary carbon C-7a and the thiazole carbon C-2. Similarly, H-5 would show correlations to C-7 and C-3a. These long-range correlations act like puzzle pieces, connecting the entire molecular framework. youtube.commdpi.com
Table 3: Predicted 2D NMR Correlations for Structural Assignment
| Experiment | Proton | Expected Carbon Correlations | Significance |
| HSQC | H-4 | C-4 | Confirms the direct C-H bond at position 4. |
| HSQC | H-5 | C-5 | Confirms the direct C-H bond at position 5. |
| HMBC | H-4 | C-5, C-7a, C-2 | Establishes connectivity between the benzene ring and the thiazole ring. |
| HMBC | H-5 | C-4, C-6, C-3a | Confirms the substitution pattern and fusion of the two rings. |
¹⁹F NMR is a highly sensitive technique used specifically for analyzing fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this an excellent method for probing the effects of substituents on the benzothiazole ring.
In this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for the F-6 atom and one for the F-7 atom.
Their chemical shifts would differ due to their different positions relative to the electron-withdrawing thiazole ring and the other fluorine atom.
These two fluorine nuclei would couple to each other, resulting in each signal appearing as a doublet (ortho F-F coupling).
Further, smaller couplings to the adjacent protons (e.g., F-6 to H-5) might also be resolved, appearing as a doublet of doublets, providing additional confirmation of the structure.
Table 4: Anticipated ¹⁹F NMR Spectroscopic Data
| Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |
| F-6 | Dependent on reference and solvent | Doublet of doublets (dd) | ³J(F-F), ³J(F-H5) |
| F-7 | Dependent on reference and solvent | Doublet (d) | ³J(F-F) |
Currently, there is no specific information available in the searched literature regarding solid-state NMR (ssNMR) investigations of this compound. This technique is applied to materials in the solid state and can provide information that is complementary to X-ray crystallography. Should such studies be performed, they could reveal details about the polymorphism (different crystal forms), molecular dynamics in the solid state, and provide structural information in cases where suitable single crystals for diffraction cannot be obtained.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis of this compound
No specific experimental or theoretical data for the infrared or Raman vibrational frequencies of this compound is available in the searched literature. Analysis of characteristic vibrational modes for the C-Cl, C-F, C=N, C-S, and substituted benzene ring stretches, bends, and deformations for this specific molecule cannot be provided without such data.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation of this compound
Detailed mass spectrometry data, including the molecular ion peak and the characteristic fragmentation pattern for this compound, is not present in the reviewed scientific databases and literature. Elucidation of its fragmentation pathways, which would involve the loss of chlorine, fluorine, or cleavage of the thiazole ring, remains speculative without experimental evidence.
Theoretical and Computational Chemistry Studies of 2 Chloro 6,7 Difluorobenzo D Thiazole
Quantum Chemical Calculations on the Electronic Structure of 2-Chloro-6,7-difluorobenzo[d]thiazole
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about electron distribution and orbital energies.
For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would typically be employed to optimize the molecular geometry and compute its electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
A hypothetical FMO analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The electron-withdrawing nature of the chlorine and fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzothiazole (B30560). The precise energy values would require specific calculations.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules.
Aromaticity Indices and Delocalization Studies of the Benzothiazole Ring System
Aromaticity is a key property of cyclic, planar molecules with delocalized π-electron systems. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be used to quantify the degree of aromaticity.
A computational study on this compound would involve calculating these indices for both the benzene (B151609) and thiazole (B1198619) rings to understand the effect of the chloro and difluoro substituents on the aromatic character of the fused ring system. The electron-withdrawing substituents might be expected to slightly reduce the aromaticity of the benzene ring.
Molecular Dynamics Simulations for Conformational Landscape Exploration of this compound
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes. For a relatively rigid molecule like this compound, MD simulations could be used to explore minor conformational fluctuations, such as out-of-plane vibrations, and to understand its interactions in different solvent environments. However, given its structural rigidity, a wide conformational landscape is not expected.
Prediction and Correlation of Spectroscopic Properties of this compound with Experimental Data
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
A computational study would involve calculating these properties for the optimized geometry of this compound. For example, Time-Dependent DFT (TD-DFT) would be used to predict the electronic transitions responsible for UV-Vis absorption. The calculated vibrational frequencies from a DFT frequency analysis could be compared with an experimental IR spectrum to assign the observed peaks to specific molecular vibrations.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |
| UV-Vis λmax (nm) | Data not available | Data not available |
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.
For this compound, a key area of interest would be the computational study of nucleophilic aromatic substitution reactions at the C2 position, where the chlorine atom is located. DFT calculations could be used to model the reaction with various nucleophiles, determining the activation energies and reaction thermodynamics. This would provide insight into the reactivity of the C-Cl bond and the feasibility of different synthetic transformations.
Reactivity and Derivatization Chemistry of 2 Chloro 6,7 Difluorobenzo D Thiazole
Nucleophilic Substitution Reactions at the C-2 Chloro Position of 2-Chloro-6,7-difluorobenzo[d]thiazole
The chlorine atom at the C-2 position of the benzothiazole (B30560) ring is highly susceptible to nucleophilic displacement. This reactivity is analogous to that of an acid chloride, making the C-2 carbon an excellent electrophilic site for a wide array of nucleophiles.
The 2-chloro group can be readily displaced by nitrogen, sulfur, and oxygen nucleophiles to furnish a variety of functionalized benzothiazoles.
Nitrogen Nucleophiles: The reaction with primary and secondary amines, as well as hydrazine (B178648) and its derivatives, proceeds efficiently to yield 2-amino- and 2-hydrazinyl-6,7-difluorobenzo[d]thiazole derivatives, respectively. sphinxsai.comnih.govresearchgate.net These reactions typically occur under mild conditions, often requiring just a suitable solvent like ethanol (B145695) and sometimes gentle heating. sphinxsai.comresearchgate.net The resulting 2-aminobenzothiazole (B30445) core is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors. nih.govnih.govrsc.org For instance, the synthesis of 2-hydrazino-6-fluorobenzothiazole is achieved by refluxing the corresponding 2-aminobenzothiazole with hydrazine hydrate (B1144303) and hydrochloric acid in ethylene (B1197577) glycol. sphinxsai.com
Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that readily react with 2-chlorobenzothiazoles to form 2-thioether derivatives. chemistrysteps.comyoutube.com The reaction of 2-chlorobenzothiazole (B146242) with thiourea (B124793) in aqueous media has also been reported. acs.org Given the high nucleophilicity of sulfur, these reactions generally proceed with high efficiency. Nickel-catalyzed cross-coupling reactions between 2-chlorobenzothiazoles and sodium sulfinates have also been developed to synthesize 2-sulfonylthiazoles at room temperature. nih.gov
Oxygen Nucleophiles: Alkoxides, generated from alcohols and a base, can displace the C-2 chlorine in a manner analogous to the Williamson ether synthesis to form 2-alkoxybenzo[d]thiazoles. libretexts.org While these reactions are mechanistically feasible, they must compete with potential side reactions, especially when using sterically hindered alkoxides which can favor elimination.
The general scheme for these nucleophilic substitutions is presented below:
Figure 1: General Nucleophilic Substitution at the C-2 Position(Image depicting the general reaction of this compound with Nu-H, where Nu = NR1R2, SR, or OR)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to 2-halobenzothiazoles, enabling the introduction of a wide variety of substituents at the C-2 position.
Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a highly effective method for arylating the C-2 position. rsc.org The reaction of 2-chlorobenzothiazoles with various arylboronic acids, typically catalyzed by a palladium(0) complex like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable base (e.g., K₂CO₃, Na₂CO₃), yields 2-arylbenzo[d]thiazole derivatives. acs.orgdntb.gov.uanih.gov These reactions tolerate a wide range of functional groups on the boronic acid partner and often proceed in good to excellent yields.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. For the synthesis of bithiazoles, the Stille coupling has been shown to be superior to other methods like the Negishi coupling. nih.gov The reaction is catalyzed by palladium complexes and allows for the formation of C-C bonds with sp², sp³, and sp hybridized carbon atoms.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides. wikipedia.orgorganic-chemistry.orgyoutube.com This method is valued for the high reactivity of the organozinc nucleophile, which often allows for milder reaction conditions compared to other coupling methods. nih.gov The reaction is catalyzed by either palladium or nickel complexes and is compatible with a broad range of functional groups. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This copper-co-catalyzed palladium reaction is the most common method for synthesizing 2-alkynylbenzothiazoles. nih.gov The reaction is typically carried out under mild, anaerobic conditions using a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.orgorganic-chemistry.org
The following table summarizes typical conditions for these cross-coupling reactions on related substrates.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Additive | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or Toluene | acs.orgdntb.gov.ua |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | LiCl (additive) | Toluene or DMF | organic-chemistry.orgnih.gov |
| Negishi | Organozinc (R-ZnCl) | Pd(dba)₂ / SPhos | - | THF | organic-chemistry.orgnih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | wikipedia.orgnih.gov |
Electrophilic Aromatic Substitution on the Difluorobenzothiazole Ring System of this compound
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is challenging due to the deactivating nature of the substituents. organic-chemistry.orgresearchgate.net The fused thiazole (B1198619) ring, the two fluorine atoms, and the C-2 chloro group all withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. organic-chemistry.orgnih.gov
The directing effects of the substituents are as follows:
Fluorine atoms: Halogens are deactivating but are ortho, para-directing. organic-chemistry.org
Fused Thiazole Ring: Heterocyclic systems like thiazole are generally considered deactivating towards EAS.
C-2 Chloro Substituent: The effect is primarily electronic withdrawal from the entire system.
Considering the positions available for substitution (C-4 and C-5), the outcome of an EAS reaction is not readily predictable without experimental data. The C-4 position is ortho to the C-5 fluorine and meta to the C-6 fluorine, while the C-5 position is ortho to the C-6 fluorine and meta to the C-5 fluorine. The directing influence of the thiazole nitrogen would favor substitution at the C-4 and C-7 positions, though C-7 is blocked. Therefore, any potential EAS reaction would likely yield a complex mixture of products or require harsh reaction conditions. Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would need to be carefully optimized. nih.govwikipedia.org
Functionalization and Manipulation of Fluorine Substituents in this compound
The carbon-fluorine bond is exceptionally strong, making the direct functionalization or manipulation of the fluorine substituents on the aromatic ring very difficult. Nucleophilic aromatic substitution (SₙAr) to displace a fluorine atom typically requires the presence of strong electron-withdrawing groups (like nitro groups) in the ortho or para position to activate the ring. nih.govresearchgate.net
In the case of this compound, the benzothiazole moiety is not sufficiently electron-withdrawing to facilitate classical SₙAr reactions under standard conditions. While studies on polyfluorobenzenes show that substitution can occur with powerful nucleophiles, the regioselectivity can be complex. nih.gov Modern methods, such as organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes, but specific application to this scaffold has not been reported. nih.gov Therefore, derivatization via displacement of the fluorine atoms is not a common synthetic strategy for this molecule.
Directed Metalation and Lithiation Studies of this compound
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles. nih.govbaranlab.org
For this compound, the nitrogen atom of the thiazole ring can serve as a DMG. wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu The most acidic proton on the benzene ring is likely at the C-4 position, being ortho to the directing thiazole nitrogen and also activated by the adjacent C-5 fluorine atom. However, there are no specific literature reports on the DoM of this particular compound. Based on general principles, a plausible reaction sequence would involve:
Coordination of a strong base like lithium diisopropylamide (LDA) or n-BuLi to the thiazole nitrogen.
Regioselective deprotonation at the C-4 position.
Quenching the resulting organolithium intermediate with an electrophile (e.g., CO₂, I₂, aldehydes) to install a new functional group at C-4.
This theoretical approach provides a potential route to 4-substituted-2-chloro-6,7-difluorobenzo[d]thiazole derivatives, which are not readily accessible through other means.
Synthesis of Advanced Derivatives and Analogues Based on the this compound Scaffold
The reactivity of this compound, particularly at the C-2 position, makes it an important building block for the synthesis of complex molecules with significant biological activity. unifi.itnih.gov It is frequently employed in the development of protein kinase inhibitors. nih.govnih.govrsc.org
For example, the synthesis of potent inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK) and Phosphatidylinositol 3-kinase (PI3K) often involves the initial nucleophilic displacement of the 2-chloro group with a suitable amine. nih.govnih.gov The resulting 2-amino-6,7-difluorobenzo[d]thiazole intermediate can then be further elaborated through amide bond couplings or other transformations to produce the final target compounds. unifi.itnih.gov
The general synthetic utility is highlighted in the construction of diverse compound libraries where the 6,7-difluoro substitution pattern is often desired to modulate physicochemical properties such as metabolic stability and binding affinity.
| Derivative Type | Synthetic Strategy | Application/Target | Reference |
|---|---|---|---|
| ITK Inhibitors | Amide coupling with 2-aminobenzothiazole derivatives | Anti-inflammatory, Asthma | nih.gov |
| PI3Kβ Inhibitors | Nucleophilic substitution with morpholine, followed by further derivatization | Anticancer | nih.govrsc.org |
| Carbonic Anhydrase Inhibitors | Hydrazide formation, azide (B81097) synthesis, and coupling with sulfonamides | Anticancer (hypoxia-associated tumors) | unifi.it |
| Antimicrobial Agents | Condensation of 2-hydrazinobenzothiazoles with acetophenones | Antibacterial | sphinxsai.com |
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of the this compound scaffold is significantly influenced by the electronic properties of its constituent atoms and substituent groups. The benzothiazole core is a bicyclic heterocyclic system where a benzene ring is fused to a thiazole ring. The presence of the electron-withdrawing fluorine atoms at the 6- and 7-positions, coupled with the chloro group at the 2-position, dictates the molecule's chemical behavior, particularly in nucleophilic substitution reactions.
The chlorine atom at the 2-position of the benzothiazole ring is a labile leaving group, making this position susceptible to nucleophilic attack. This reactivity is a cornerstone of the derivatization chemistry of this class of compounds. The ease of displacement of the 2-chloro group allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, to generate a library of novel benzothiazole derivatives. For instance, the condensation of 2-amino-6-fluoro-7-chlorobenzothiazole with various chloroacetamide derivatives proceeds via nucleophilic substitution at the acetamide, highlighting the reactivity of the amino group, which itself can be introduced via substitution of a 2-chloro group. researchgate.net
The fluorine atoms at the 6- and 7-positions of the benzene ring are strong electron-withdrawing groups. Their presence enhances the electrophilic character of the benzothiazole ring system, particularly at the C-2 position. This heightened electrophilicity facilitates the nucleophilic displacement of the 2-chloro substituent. Structure-activity relationship (SAR) studies on related benzothiazole derivatives have shown that the presence and position of fluorine atoms can significantly impact their biological activities, suggesting a direct link between the electronic modifications and the pharmacological profile. nih.gov
The general reactivity of 2-chlorobenzothiazoles can be compared to that of 2-chlorobenzimidazoles, which readily undergo nucleophilic substitution reactions. rsc.orgrsc.org The introduction of various nucleophiles allows for the synthesis of diverse derivatives. A general scheme for the nucleophilic substitution at the 2-position of this compound is presented below:
General Reaction Scheme for Nucleophilic Substitution:
Where Nu- represents a nucleophile.
This reactivity allows for the synthesis of a variety of derivatives with different physicochemical properties, which is a key strategy in medicinal chemistry for optimizing lead compounds.
Chiral Derivatization and Stereoselective Synthesis of Analogues
The development of chiral derivatives of benzothiazoles is a significant area of research, as the stereochemistry of a molecule can be critical for its biological activity. nih.gov While specific examples of chiral derivatization of this compound are not extensively documented in the public domain, general methodologies for introducing chirality into benzothiazole scaffolds can be applied.
One common approach to obtain chiral benzothiazole derivatives is through the process of chiral resolution . This involves the separation of a racemic mixture of a chiral benzothiazole derivative into its individual enantiomers. wikipedia.org This can be achieved by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Another method is chiral chromatography, which utilizes a chiral stationary phase to separate the enantiomers. For example, the chiral separation of benzothiazole derivatives of amino acids has been successfully achieved using capillary zone electrophoresis with cyclodextrin (B1172386) systems. nih.gov
Stereoselective synthesis offers a more direct route to enantiomerically pure benzothiazole analogues. This can be accomplished by using a chiral auxiliary or a chiral catalyst during the synthesis. For instance, the synthesis of 2-substituted benzothiazole derivatives has been achieved with the introduction of chiral moieties, leading to compounds with specific stereochemistry. nih.gov
A hypothetical stereoselective synthesis could involve the reaction of this compound with a chiral nucleophile. The inherent chirality of the nucleophile would be transferred to the product, resulting in a chiral benzothiazole derivative.
Hypothetical Chiral Derivatization:
| Reactant 1 | Chiral Nucleophile | Product |
| This compound | (R)- or (S)-amino acid ester | Chiral 2-(amino acid ester)-6,7-difluorobenzo[d]thiazole |
| This compound | (R)- or (S)-alcohol | Chiral 2-((R/S)-alkoxy)-6,7-difluorobenzo[d]thiazole |
The synthesis of novel chiral benzothiazole derivatives is an active area of investigation, driven by the potential for developing more potent and selective therapeutic agents. The enantiomeric profiling of chiral benzothiazole necroptosis inhibitors has demonstrated that different enantiomers can exhibit varying levels of biological activity, underscoring the importance of stereochemistry in drug design. nih.gov
2 Chloro 6,7 Difluorobenzo D Thiazole As a Key Synthetic Intermediate in Complex Molecule Synthesis
Utilization in the Synthesis of Diverse Heterocyclic Compounds
The primary application of 2-chloro-6,7-difluorobenzo[d]thiazole lies in its use as a precursor for the synthesis of a variety of substituted benzo[d]thiazole derivatives. The chlorine atom at the 2-position acts as a leaving group, facilitating nucleophilic substitution reactions with a range of nucleophiles. This allows for the introduction of diverse functional groups and the extension of the molecular scaffold.
A notable example of its utility is found in the preparation of novel benzo[d]thiazole derivatives with potential applications in oncology. In a patented synthesis, this compound was reacted with a substituted amine to furnish a new derivative investigated for its ability to inhibit the binding of lysyl-tRNA synthetase (KRS) to the 67-kDa laminin (B1169045) receptor (LR), a mechanism associated with the inhibition of cancer cell metastasis. google.com The reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the chloride on the benzothiazole (B30560) core. google.com
The general reaction scheme involves the coupling of this compound with a suitable amine in the presence of a base. This straightforward and efficient method provides access to a library of new chemical entities for biological screening.
Table 1: Synthesis of a Substituted Benzo[d]thiazole Derivative
| Reactant 1 | Reactant 2 | Product | Application |
| This compound | Amine Derivative | Substituted 2-aminobenzo[d]thiazole | Potential inhibitor of cancer cell metastasis google.com |
Application in the Construction of Bioactive Natural Product Scaffolds
Currently, there is no publicly available scientific literature that documents the application of this compound in the synthesis of bioactive natural product scaffolds.
Role in the Development of Advanced Materials Precursors (e.g., Organic Electronics, Dyes, Polymers)
There is no information available in the public domain regarding the use of this compound as a precursor for the development of advanced materials such as those used in organic electronics, dyes, or polymers.
Strategic Approaches for the Assembly of Functionalized Macrocycles or Supramolecular Architectures Incorporating this compound
Detailed strategic approaches for the assembly of functionalized macrocycles or supramolecular architectures that specifically incorporate this compound have not been reported in the available scientific literature.
Investigations into Molecular Recognition and Mechanistic Biological Interactions of 2 Chloro 6,7 Difluorobenzo D Thiazole Focus on Molecular Mechanism, Excludes Clinical Data, Dosage, Safety, Adverse Effects
In Vitro Binding Studies with Specific Biomolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
In vitro binding studies are fundamental to understanding the molecular basis of a compound's biological activity. These assays quantify the interaction between a ligand, such as 2-Chloro-6,7-difluorobenzo[d]thiazole, and its biological target.
Elucidation of Binding Modes and Affinities to Target Proteins (e.g., Enzyme Active Sites)
While specific binding data for this compound is not extensively documented in publicly available literature, the broader class of benzothiazole (B30560) derivatives has been shown to interact with a variety of protein targets. For instance, substituted 2-aminobenzothiazoles have been identified as potent inhibitors of enzymes like Src kinase, with some analogues exhibiting nanomolar to subnanomolar potencies. acs.org The binding affinity of these compounds is often evaluated through parameters like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). For example, certain novel push-pull benzothiazole derivatives have demonstrated significant binding to β-amyloid (Aβ) and α-synuclein (α-syn) aggregates, with Kd values ranging from 40 to 148 nM for Aβ(1-42) and 48 to 353 nM for α-syn aggregates. nih.gov
The binding mode of benzothiazole derivatives often involves hydrogen bonding and hydrophobic interactions within the active site of the target protein. The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, while the benzene (B151609) ring can engage in pi-stacking and other non-covalent interactions. The specific substituents on the benzothiazole core play a crucial role in determining the binding affinity and selectivity. For instance, in a series of N, N-disubstituted 2-aminobenzothiazoles, the presence of a chlorine atom on the phenyl ring was found to be important for antibacterial activity. nih.gov
Kinetic and Thermodynamic Analysis of Molecular Interactions
A comprehensive understanding of molecular interactions requires not only the determination of binding affinities but also the analysis of the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of the binding process. Such studies provide insights into the stability of the ligand-target complex and the driving forces behind its formation. For many benzothiazole derivatives, this level of detailed analysis is still an area of active research. The development of novel cholinesterase inhibitors based on the 2-substituted 6-fluorobenzo[d]thiazole (B53051) scaffold highlights the importance of these parameters in drug design. nih.gov
Computational Docking and Molecular Dynamics Simulations of this compound with Macromolecules
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and analyzing the interactions between small molecules and their biological targets.
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target protein, as well as estimate the binding affinity. For benzothiazole derivatives, docking studies have been instrumental in understanding their binding modes. For example, in the case of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors, molecular docking was used to determine the specific orientation of the most active compound within the binding site of acetylcholinesterase. nih.gov
Use of this compound and its Derivatives as Chemical Probes for Target Identification
The unique photophysical properties of certain benzothiazole derivatives make them attractive candidates for use as fluorescent chemical probes. acs.orgnih.gov These probes can be used to visualize and track biological processes, identify new drug targets, and elucidate the mechanisms of action of other compounds.
Benzothiadiazole (BTD) derivatives, which are structurally related to benzothiazoles, have been successfully employed as fluorescent probes for imaging various cellular components, including nuclear DNA, mitochondria, and lipid droplets. acs.orgnih.gov Furthermore, novel benzothiazole derivatives have been developed as fluorescent probes for the detection of protein aggregates such as β-amyloid and α-synuclein, which are implicated in neurodegenerative diseases. nih.gov These probes typically exhibit a significant increase in fluorescence intensity upon binding to their target, allowing for sensitive and specific detection. The inherent fluorescence of the benzothiazole scaffold, coupled with the potential for tailored substitutions, suggests that this compound and its derivatives could be developed into valuable chemical probes for a range of biological applications.
Structure-Activity Relationship (SAR) Studies Focusing on Molecular Mechanism of Interaction for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For benzothiazole derivatives, SAR studies have provided valuable insights into the key structural features required for their biological effects.
The substituents on the benzothiazole ring have a profound impact on activity. For example, in a series of antimicrobial thiazoles, a 2-chloro substitution was found to induce activity against all tested strains, whereas other substituents like fluoro, hydroxy, and methyl at different positions led to inactivation. nih.gov In another study on N, N-disubstituted 2-aminobenzothiazoles, the removal of a chlorine atom from the phenyl ring resulted in a 2- to 3-fold loss in antibacterial activity. nih.gov
For derivatives of 2-substituted-6-fluorobenzo[d]thiazole, SAR studies have revealed that the lipophilicity of the compound, as well as the polar and steric properties of the substituents, are important determinants of their cholinesterase inhibitory activity. nih.gov The difluoro substitution at the 6- and 7-positions of this compound is expected to significantly alter the electronic and lipophilic properties of the molecule, thereby influencing its binding to target proteins. Further SAR studies on derivatives of this compound are needed to fully elucidate the role of these fluorine atoms in its biological activity.
Emerging Research Directions and Future Perspectives for 2 Chloro 6,7 Difluorobenzo D Thiazole
Integration of 2-Chloro-6,7-difluorobenzo[d]thiazole into Combinatorial Chemistry and High-Throughput Screening Libraries
Combinatorial chemistry, a paradigm for the rapid synthesis of a large number of different but structurally related molecules, relies on versatile starting materials that can be readily modified. The this compound scaffold is well-suited for such applications. The chlorine atom at the 2-position of the thiazole (B1198619) ring is a key reactive handle, allowing for nucleophilic substitution reactions with a wide range of amines, thiols, and alcohols. This reactivity enables the generation of extensive libraries of 2-substituted-6,7-difluorobenzo[d]thiazole derivatives.
The process of creating these libraries can be further accelerated through solid-phase synthesis, a technique where molecules are built upon a resin support. A study on the microwave-assisted solid-phase synthesis of a 2,4-disubstituted thiazole demonstrated the potential for such scaffolds in combinatorial chemistry. researchgate.net This approach allows for efficient purification and the potential for automation, which are critical for generating large numbers of compounds.
Once synthesized, these chemical libraries are invaluable for high-throughput screening (HTS). HTS is an automated process that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. For instance, HTS has been successfully employed to screen compound libraries for anthelmintic activity, leading to the discovery of novel drug candidates. mdpi.com Given the known biological activities of benzothiazole (B30560) derivatives, libraries derived from this compound are promising candidates for HTS campaigns aimed at discovering new therapeutic agents.
Advanced Applications in Pre-clinical Medicinal Chemistry Intermediate Development (Focus on Synthesis and SAR, not clinical trials)
In the realm of medicinal chemistry, this compound serves as a crucial intermediate in the development of new drug candidates. Its utility lies in its ability to act as a scaffold for the synthesis of a diverse range of molecules whose biological activities can be systematically studied to establish Structure-Activity Relationships (SAR).
The synthesis of various benzothiazole derivatives has been a subject of extensive research. For example, a series of new benzo[d]thiazole-hydrazones were synthesized and evaluated as potential H+/K+ ATPase inhibitors. nih.gov The study of these compounds revealed that the nature and position of substituents on the benzothiazole ring significantly influenced their inhibitory activity, highlighting the importance of SAR in drug design. nih.gov
Similarly, research into 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors has provided valuable insights into the SAR of this class of compounds. nih.gov These studies often involve molecular docking simulations to understand how the synthesized molecules interact with their biological targets at a molecular level. nih.gov The synthesis of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides and their subsequent screening for antifungal activity further underscores the versatility of the benzothiazole core in generating compounds with diverse biological profiles. researchgate.net
The development of 2-amino benzothiazoles from starting materials like 3-chloro-4-fluoro aniline (B41778), which are then used to create more complex structures such as azetidinones, showcases the multi-step synthetic pathways where fluorinated benzothiazoles are key intermediates. The anti-HIV activity of compounds like 7-chloro-1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole also points to the potential of this scaffold in antiviral drug discovery. nih.gov
Future Scope for Green Chemistry Innovations in the Synthesis and Application of this compound
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. beilstein-journals.org The synthesis of this compound and its derivatives presents several opportunities for green chemistry innovations.
One promising area is the use of eco-friendly catalysts. A recent study demonstrated the use of a recyclable chitosan (B1678972) hydrogel biocatalyst for the synthesis of thiazole derivatives. mdpi.com This approach not only avoids the use of hazardous reagents but also allows for the easy recovery and reuse of the catalyst, making the process more sustainable. mdpi.com
Another key aspect of green chemistry is the use of alternative energy sources to drive chemical reactions. Ultrasonic irradiation has been shown to be an effective and energy-efficient method for the synthesis of thiazoles, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of thiazole derivatives on a solid phase, further reducing reaction times. researchgate.net
Future research in this area could focus on developing a fully green synthetic route to this compound, potentially starting from readily available and renewable starting materials and utilizing green solvents, catalysts, and energy sources.
Potential for this compound in Advanced Materials Science and Photophysical Research
The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for applications in materials science. The introduction of fluorine atoms into the benzothiazole ring system of this compound is expected to significantly influence its photophysical properties.
Research on thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that their photophysical properties can be finely tuned by chemical modification. nih.gov These compounds have been investigated for their potential use in solid-state photonic and fluorescence-based optical devices due to their high fluorescence, stability, and ease of functionalization. nih.gov The study revealed that the crystal packing and intermolecular interactions of these molecules play a crucial role in determining their emission characteristics in the solid state. nih.gov
Similarly, related compounds like 2-Chloro-6-fluorobenzo[d]thiazole are utilized in the development of fluorescent probes for biological imaging and in polymer formulations to enhance thermal stability. chemimpex.com The difluoro substitution in this compound is likely to further enhance these properties, making it a promising building block for the development of advanced materials such as organic light-emitting diodes (OLEDs), sensors, and photostable dyes.
Future research will likely focus on the synthesis of novel materials incorporating the this compound core and a thorough investigation of their photophysical and material properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-6,7-difluorobenzo[d]thiazole, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example, thiazole derivatives are often prepared by refluxing precursors in polar aprotic solvents like DMSO under controlled conditions (18 hours at elevated temperatures). Post-synthesis, intermediates are characterized using NMR, mass spectrometry, and melting point analysis. Crystallization with water-ethanol mixtures is a standard purification step to achieve yields around 65% . X-ray diffraction or DFT-optimized molecular structures (e.g., B3LYP/6-31+G(d) basis sets) can validate planar or distorted conformations .
Q. How do fluorination and chlorination at specific positions influence the biological activity of thiazole derivatives?
- Methodological Answer : Electronegative substituents like fluorine and chlorine enhance electron-withdrawing effects, stabilizing HOMO-LUMO gaps and improving interactions with biological targets. Fluorine at the 6,7-positions increases metabolic stability, while chlorine at the 2-position modulates steric effects, as shown in antimicrobial and anticancer assays. Activity is quantified via IC50 values in cell-based models or enzymatic inhibition studies .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for verifying molecular weight and substituent positions. Purity is assessed via HPLC with UV detection (λ = 254 nm). Thermal stability is evaluated using differential scanning calorimetry (DSC), while X-ray crystallography or DFT-optimized structures resolve stereoelectronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound in solvent-free syntheses?
- Methodological Answer : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) minimizes side reactions. Optimization involves varying molar ratios (1:1.2 for acylating agent:substrate), temperature (80–100°C), and reaction time (4–6 hours). Yields >80% are achievable, with purity confirmed by TLC and GC-MS .
Q. What mechanistic insights do DFT studies provide on the electronic properties of this compound?
- Methodological Answer : DFT calculations at the B3LYP/6-31+G(d) level reveal non-overlapping HOMO-LUMO orbitals in planar thiazole derivatives, enhancing π-electron conjugation. Chlorine and fluorine substituents lower HOMO energy by 0.3–0.5 eV, improving electron-accepting capacity. Charge distribution maps predict nucleophilic attack sites, guiding derivatization for targeted bioactivity .
Q. How do structural modifications of the thiazole core affect its anti-cancer activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Introducing methyl or amino groups at the 4-position increases hydrophobicity, enhancing membrane permeability. SAR studies on imidazo[2,1-b]thiazole analogs show that halogenation (F/Cl) at specific positions improves IC50 values by 10-fold in breast cancer cell lines (MCF-7). In vivo efficacy is validated using xenograft models and histopathological analysis .
Q. How can contradictory data on the antimicrobial efficacy of thiazole derivatives be resolved?
- Methodological Answer : Discrepancies arise from variations in bacterial strains (Gram-positive vs. Gram-negative) and assay protocols (broth microdilution vs. disk diffusion). Standardized MIC testing under CLSI guidelines, combined with time-kill kinetics, clarifies bactericidal vs. bacteriostatic effects. Synergy studies with β-lactams or fluoroquinolones identify combinatorial strategies .
Q. What computational parameters are critical for modeling thiazole interactions with biological targets like G-quadruplex DNA?
- Methodological Answer : Molecular docking (AutoDock Vina) with AMBER force fields evaluates binding affinities to G-quadruplex structures (e.g., c-MYC promoter). Key parameters include van der Waals interactions (<4 Å), hydrogen bonding (ΔG < −8 kcal/mol), and solvent-accessible surface area (SASA). MD simulations (50 ns) assess complex stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
